2-(3-chlorophenyl)-5-methyl-2H-1,2,3-triazol-4-amine
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Overview
Description
2-(3-chlorophenyl)-5-methyl-2H-1,2,3-triazol-4-amine is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a chlorophenyl group and a methyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-5-methyl-2H-1,2,3-triazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzyl azide with propargylamine under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. The reaction is carried out in the presence of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like water or ethanol. The reaction proceeds at room temperature and yields the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-5-methyl-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated triazole rings.
Substitution: Substituted triazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-(3-chlorophenyl)-5-methyl-2H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-5-methyl-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit cytochrome P450 enzymes, leading to altered metabolism of other compounds. The chlorophenyl group can enhance the compound’s binding affinity to its targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole compound used as an antifungal agent.
Voriconazole: A triazole derivative with broad-spectrum antifungal activity.
Trazodone: A triazole-containing antidepressant.
Uniqueness
2-(3-chlorophenyl)-5-methyl-2H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9ClN4 |
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Molecular Weight |
208.65 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-methyltriazol-4-amine |
InChI |
InChI=1S/C9H9ClN4/c1-6-9(11)13-14(12-6)8-4-2-3-7(10)5-8/h2-5H,1H3,(H2,11,13) |
InChI Key |
HBCQIZLPIXKJNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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